

Application Notes and Protocols for ACBI1 in Cell Lines

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B15581074

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **ACBI1** targets these proteins for ubiquitination and subsequent proteasomal degradation.[2][4][5] This targeted degradation leads to anti-proliferative effects and apoptosis in cancer cells dependent on the BAF complex, making **ACBI1** a valuable tool for studying BAF complex vulnerabilities in cancer.[2][6][7]

These application notes provide a summary of the effective concentrations of **ACBI1** in various cell lines and detailed protocols for its use in cell-based assays.

Data Presentation

Table 1: Degradation Potency (DC50) of ACBI1

The DC50 value represents the concentration of **ACBI1** required to degrade 50% of the target protein.

Cell Line	Target Protein	DC50 (nM)	Incubation Time
MV-4-11 (Acute Myeloid Leukemia)	SMARCA2	6	18 hours[1][4][5][6]
SMARCA4	11	18 hours[1][4][5][6]	
PBRM1	32	18 hours[1][4][5][6]	
NCI-H1568 (Non-Small Cell Lung Cancer)	SMARCA2	3.3	18 hours[6][8]
PBRM1	15.6	18 hours[6][8]	

Table 2: Anti-proliferative Activity (IC50) of ACBI1

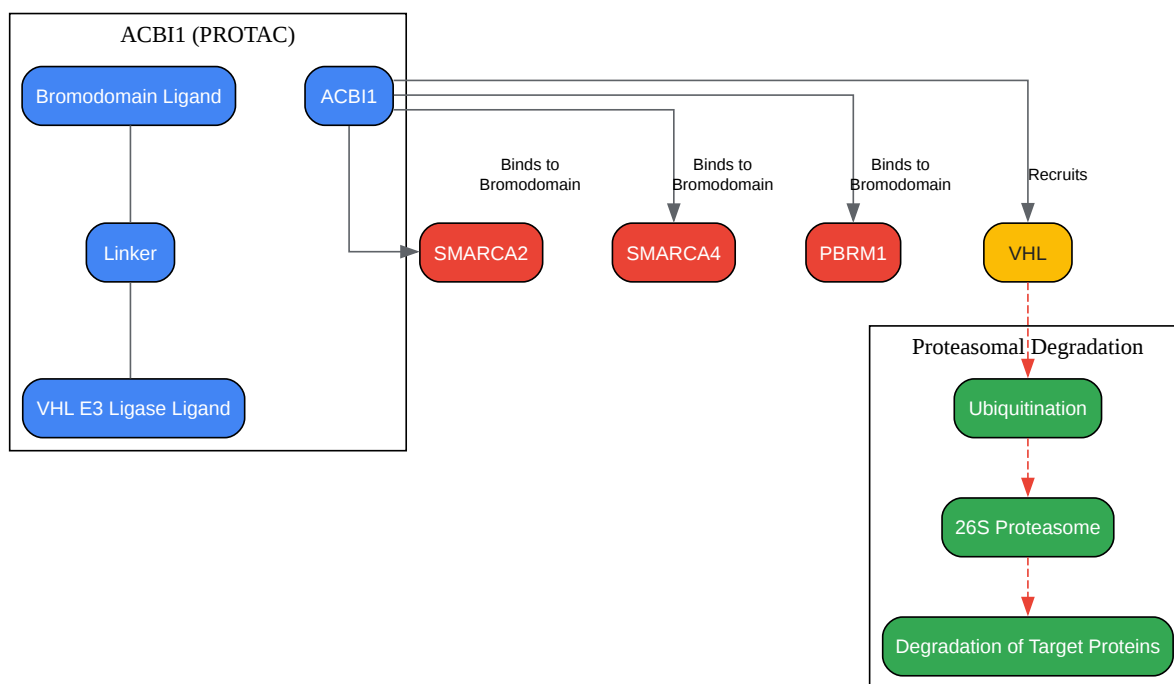
The IC50 value represents the concentration of **ACBI1** required to inhibit 50% of cell proliferation.

Cell Line	IC50 (nM)	Incubation Time
MV-4-11 (Acute Myeloid Leukemia)	28 - 29	7 days[6][7]
NCI-H1568 (Non-Small Cell Lung Cancer)	68	3 - 7 days[3][6][9]
SK-MEL-5 (Melanoma)	77	7 days[6][7]

Table 3: Effective Concentrations for Apoptosis Induction

Cell Line	Concentration	Incubation Time	Effect
SK-MEL-5 (Melanoma)	0.3 μ M (300 nM)	100 hours	Induction of apoptosis[3][9]
Kelly (Neuroblastoma)	1 μ M (1000 nM)	5 hours	Selective degradation of SMARCA2 and SMARCA4[10]

Mandatory Visualization



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Caption: Mechanism of action of **ACBI1** as a PROTAC degrader.

Experimental Protocols

Preparation of **ACBI1** Stock Solution

Materials:

- **ACBI1** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

Protocol:

- To prepare a 10 mM stock solution, dissolve 9.36 mg of **ACBI1** (Molecular Weight: 936.1 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Sonication may be required.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, use within 1 month; at -80°C, use within 6 months.[\[3\]](#)

Cell Viability Assay (Anti-proliferative Assay)

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

- Cells of interest (e.g., MV-4-11, NCI-H1568, SK-MEL-5)
- Complete cell culture medium
- 96-well cell culture plates
- **ACBI1** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)

- Plate reader (Luminometer or Spectrophotometer)

Protocol:

- Seed cells in a 96-well plate at a density optimized for a 3 to 7-day proliferation assay.
- Allow cells to adhere overnight (for adherent cells).
- Prepare a serial dilution of **ACBI1** in complete cell culture medium. The final concentrations should typically range from 0.1 nM to 10,000 nM.^{[3][6][9]} Include a DMSO-only control (vehicle). The final DMSO concentration should not exceed 0.1%.
- Remove the old medium and add the medium containing the different concentrations of **ACBI1** or vehicle control to the respective wells.
- Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ incubator.^{[3][9]}
- At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Record the data and calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the **ACBI1** concentration.

Protein Degradation Assay (Western Blot)

Materials:

- Cells of interest (e.g., MV-4-11, NCI-H1568)
- 6-well or 12-well cell culture plates
- **ACBI1** stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels, running buffer, and transfer buffer

- PVDF or nitrocellulose membrane
- Primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in 6-well or 12-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of **ACBI1** (e.g., 0.1 nM to 1000 nM) for a specified time, typically 18 hours, to determine DC50.^{[4][5][6]} For time-course experiments, a single high concentration (e.g., 1 μ M) can be used over different time points.^{[6][8]} Include a DMSO vehicle control.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.

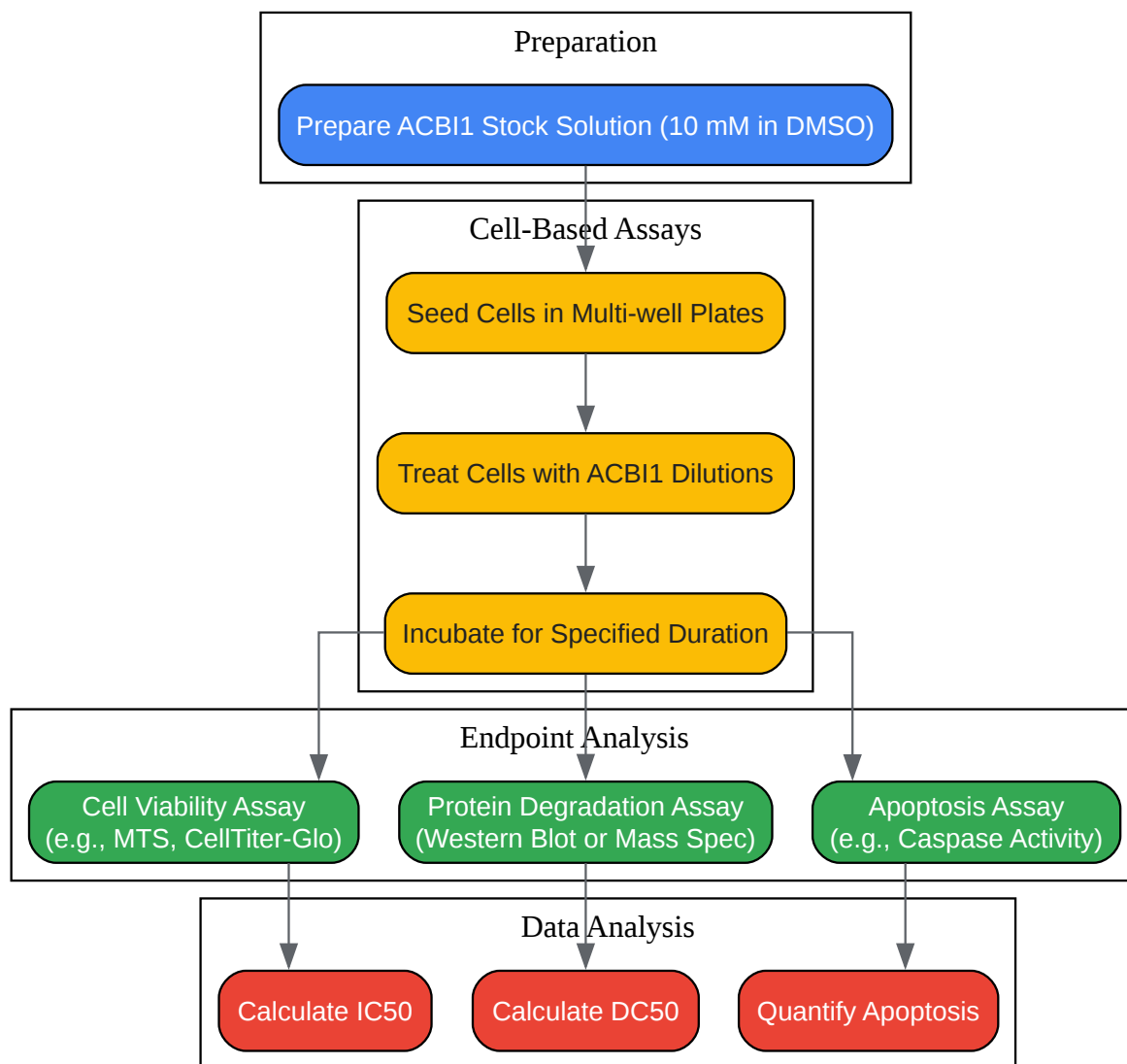
Apoptosis Assay (Caspase Activity)

Materials:

- Cells of interest (e.g., SK-MEL-5)
- 96-well or 24-well plates (clear or white, depending on the assay)
- **ACBI1** stock solution (10 mM in DMSO)
- Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
- Positive control for apoptosis (e.g., doxorubicin)[6]

Protocol:

- Seed cells in a suitable plate format.
- Treat cells with **ACBI1** at an effective concentration for apoptosis induction (e.g., 0.3 μ M for SK-MEL-5 cells).[3][9] Include a vehicle control and a positive control.
- Incubate the cells for the desired period (e.g., up to 100 hours).[3][9] Real-time monitoring of caspase activity can also be performed.[6]
- At the end of the incubation, perform the caspase activity assay according to the manufacturer's protocol.
- Measure the signal (luminescence or fluorescence) using a plate reader.
- Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.



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